1-Hexadecene-d32
Description
1-Hexadecene-d32 is a deuterated isotopologue of 1-hexadecene (C₁₆H₃₂), where all 32 hydrogen atoms are replaced by deuterium (D), resulting in the molecular formula C₁₆D₃₂ . This compound retains the linear alkene structure of its non-deuterated counterpart, with a terminal C=C double bond. The deuterium substitution significantly alters its physical properties, such as molecular weight and spectroscopic behavior, making it valuable in research applications like nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and mass spectrometry calibration . While the non-deuterated form (CAS 629-73-2) has a molecular weight of 224.43 g/mol, the deuterated version has a calculated molecular weight of ~256.62 g/mol due to the added mass of deuterium .
Properties
Molecular Formula |
C16H32 |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadec-1-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3/i1D2,2D3,3D,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
GQEZCXVZFLOKMC-VQZQVVABSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Deuterium exchange occurs via adsorption of D₂ onto a catalyst surface (e.g., 2% Pd/C or 5% Rh/C), followed by sequential H/D substitution at carbon-hydrogen bonds. Key parameters include:
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 190–200°C | Higher temperatures accelerate exchange but risk side reactions |
| Pressure | 50–100 psi D₂ | Elevated pressure improves D₂ solubility in liquid phase |
| Catalyst Loading | 10–30 wt% relative to substrate | Excessive catalyst promotes hydrogenation of the double bond |
| Reaction Duration | 200–300 hours | Prolonged durations ensure >95% deuteration |
Under these conditions, 1-hexadecene undergoes selective deuteration at alkyl positions while minimizing saturation of the C=C bond. Epimerization at asymmetric carbons has been observed in cyclic analogs but is negligible in linear alkenes.
Challenges in Double Bond Preservation
A critical limitation of this method is the competing hydrogenation of the alkene moiety. Studies show that Pd/C catalysts achieve 85–90% retention of the double bond when operated at 190°C and 50 psi D₂, whereas Rh/C catalysts exhibit lower hydrogenation activity (93–95% retention). The use of sterically hindered catalysts (e.g., Pt on mesoporous carbon) further reduces undesired saturation.
Alternative Synthetic Routes from Deuterated Precursors
Dehydrohalogenation of Deuterated Alkyl Halides
A two-step strategy avoids direct deuteration of the alkene:
-
Synthesis of 1-Bromohexadecane-d₃₄ :
Fully deuterated 1-hexadecanol-d₃₄ (prepared via D₂O hydrolysis of deuterated esters) is treated with PBr₃ in anhydrous ether, yielding 95–97% 1-bromohexadecane-d₃₄. -
Elimination Reaction :
Heating the bromide with potassium tert-butoxide-d₉ in deuterated THF induces β-elimination, forming 1-hexadecene-d₃₂ with >99% isotopic purity:This method avoids double bond hydrogenation but requires rigorous exclusion of protic solvents.
Cross-Metathesis of Shorter Deuterated Alkenes
Olefin metathesis using Grubbs catalysts enables chain elongation:
-
Example : Cross-metathesis between 1-octene-d₁₆ and 1-decene-d₁₆ in the presence of Grubbs 2nd-generation catalyst yields 1-hexadecene-d₃₂ with 75–80% selectivity. Side products (e.g., cis/trans isomers) are removed via fractional distillation.
Industrial-Scale Production and Optimization
Large-scale synthesis employs continuous-flow reactors to enhance deuteration efficiency:
Fixed-Bed Reactor Design
-
Catalyst Bed : 10–20 mesh Pd/C (2% loading) packed in a Hastelloy column
-
Substrate Flow Rate : 0.5–1.0 L/hr of 1-hexadecene
-
D₂ Circulation : Countercurrent flow at 100 psi, 200°C
-
Isotopic Purity : 98.5–99.2% deuterium incorporation (measured by mass spectrometry)
Byproduct Formation and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Hexadecane-d₃₄ | Over-hydrogenation of C=C bond | Lower H₂ partial pressure (≤30 psi) |
| Isomeric alkenes | Acid-catalyzed isomerization | Neutralize reactor surfaces with SiO₂ coatings |
| Oligomers | Radical polymerization | Add 0.1% BHT-d₂₀ as inhibitor |
Purification and Analytical Validation
Distillation Techniques
-
Fractional Distillation : Separates 1-hexadecene-d₃₂ (b.p. 285–287°C at 760 mmHg) from residual alkanes and isomers.
-
Molecular Sieve Drying : 3Å sieves remove trace D₂O, achieving <10 ppm moisture.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Isotopic Purity | ≥98% deuterium | GC-MS with electron ionization |
| Chemical Purity | ≥99.5% (HPLC area%) | Reverse-phase HPLC (C18 column) |
| Double Bond Position | ≥99% 1-alkene | ¹H NMR (δ 4.8–5.2 ppm, m) |
Chemical Reactions Analysis
1-Hexadecene-d32 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or deuterium to the compound, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using halogens or other reactive species
Scientific Research Applications
Metabolic Studies
1-Hexadecene-d32 is extensively used in metabolic studies to trace metabolic pathways involving fatty acids and alkenes. In anaerobic environments, it serves as a substrate for specific microbial communities that metabolize long-chain alkenes. For instance, studies have shown that methanogenic enrichment cultures can convert 1-hexadecene-d32 into deuterated fatty acids through initial oxidation and subsequent β-oxidation processes . This application is crucial for understanding microbial metabolism and biogeochemical cycles.
Synthesis of Bioactive Compounds
The compound has been employed as a precursor in the synthesis of bioactive compounds. Research indicates that the addition of 1-hexadecene to fungal cultures significantly enhances the production of palmarumycins C2 and C3, which exhibit notable antimicrobial and antioxidant activities . The yields of these compounds were dramatically increased when 1-hexadecene was added to the culture medium at specific growth stages, demonstrating its role as a biosynthetic enhancer.
| Compound | Yield (g/L) | Control Yield (g/L) | Increase Factor |
|---|---|---|---|
| Palmarumycin C2 | 0.40 | 0.01 | 40 |
| Palmarumycin C3 | 1.19 | 0.02 | 59.5 |
Analytical Chemistry
Due to its isotopic labeling, 1-hexadecene-d32 is utilized in analytical chemistry for quantitative analysis via mass spectrometry and NMR spectroscopy. The presence of deuterium allows for precise tracking of chemical reactions and pathways without interference from naturally occurring hydrogen isotopes. This application is particularly useful in studying complex mixtures and understanding reaction mechanisms.
Case Study 1: Enhanced Production of Palmarumycins
A study involving the endophytic fungus Berkleasmium sp. Dzf12 demonstrated that the addition of 1-hexadecene at varying concentrations significantly affected both mycelial growth and palmarumycin production . The results indicated that optimal conditions for enhancing bioactive compound yields were achieved with specific timing and concentrations of 1-hexadecene.
Case Study 2: Anaerobic Metabolism
Research on anaerobic degradation processes highlighted how methanogenic cultures utilize 1-hexadecene-d32 as a substrate for producing deuterated fatty acids . This study provided insights into the metabolic pathways involved in alkene degradation, showcasing the compound's importance in environmental microbiology.
Mechanism of Action
The mechanism of action of 1-Hexadecene-d32 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .
Comparison with Similar Compounds
Comparison with Non-Deuterated 1-Hexadecene
Comparison with Higher Homologs (e.g., 1-Heptadecene)
1-Heptadecene (C₁₇H₃₄, CAS 6765-39-5) shares structural similarities but has a longer carbon chain. Key differences include:
The longer chain of 1-Heptadecene increases its hydrophobicity and melting point compared to 1-Hexadecene-d32, limiting its solubility in polar solvents .
Comparison with Halogenated Derivatives (e.g., 1-Chlorohexadecane)
1-Chlorohexadecane (C₁₆H₃₃Cl, CAS 4860-03-1) replaces the terminal double bond with a chlorine atom, altering reactivity and applications:
The chloro derivative is more reactive in nucleophilic substitutions, whereas 1-Hexadecene-d32 is primarily inert except in hydrogenation or oxidation reactions .
Comparison with Cyclic Analogs (e.g., 1-Oxacyclohexadec-11-en-2-one)
Cyclic ether-ketones like 1-oxacyclohexadec-11-en-2-one (CAS 76293-72-6) differ structurally and functionally:
The cyclic structure of 1-oxacyclohexadec-11-en-2-one introduces rigidity and polarity, enabling applications in perfumery and asymmetric catalysis, unlike the linear, non-polar 1-Hexadecene-d32 .
Biological Activity
1-Hexadecene-d32 is a deuterated alkene with significant implications in various biological and environmental contexts. This article explores its biological activity, highlighting case studies, research findings, and data tables to provide a comprehensive understanding of its effects and applications.
1-Hexadecene-d32 is a deuterated version of 1-hexadecene, characterized by the presence of deuterium atoms, which enhances its stability and alters its reactivity compared to its non-deuterated counterpart. This compound is primarily utilized in research settings due to its unique isotopic labeling properties.
Antimicrobial Properties
Research has indicated that alkenes, including 1-hexadecene and its derivatives, exhibit antimicrobial activity. A study demonstrated that certain alkene compounds can inhibit the growth of specific bacterial strains, suggesting potential applications in biocontrol and agricultural pest management .
Case Study: Biocontrol Applications
- Study Reference : Koner et al. (2022) identified volatile blends containing 1-hexadecene that attract the biocontrol agent Galerucella placida, which is effective against agricultural pests. This indicates a dual role for 1-hexadecene-d32 in both attracting beneficial organisms and potentially acting as an antimicrobial agent.
Toxicological Profile
The safety profile of 1-hexadecene-d32 has been assessed through various toxicological studies. These studies have shown that:
- Genotoxicity : In vitro tests (Ames test) indicated no mutagenic effects, suggesting that 1-hexadecene-d32 does not pose significant genetic risks .
- Reproductive Toxicity : Studies on rats have shown no adverse reproductive effects at doses up to 1000 mg/kg/day .
Metabolism Studies
A notable study highlighted the anaerobic metabolism of 1-hexadecene-d32 by Alcanivorax borkumensis, a microorganism capable of degrading aliphatic hydrocarbons. This research found that the degradation process led to the formation of deuterated fatty acids, showcasing the compound's role in microbial metabolic pathways .
Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Koner et al. (2022) |
| Genotoxicity | Negative in Ames test | Qatar Energy (2023) |
| Reproductive toxicity | NOAEL at 1000 mg/kg/day | Qatar Energy (2023) |
| Metabolism | Degradation into fatty acids by Alcanivorax | ASM Journals (2007) |
Q & A
Q. How to design a controlled study isolating isotopic effects of 1-Hexadecene-d32 in surfactant self-assembly?
Q. What validation steps ensure reproducibility in cross-laboratory studies using 1-Hexadecene-d32?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
